N-Trifluoromethylimidosulfurous difluoride
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Overview
Description
N-Trifluoromethylimidosulfurous difluoride, also known as Togni reagent, is a highly reactive and versatile compound that has gained significant attention in the field of organic synthesis. It is a potent electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds, making it a valuable tool for the preparation of new drugs, agrochemicals, and materials.
Mechanism Of Action
N-Trifluoromethylimidosulfurous difluoride reagent is an electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds. The reaction mechanism involves the formation of a highly reactive intermediate, which can react with a nucleophile to form the desired product. The trifluoromethyl group is introduced through a process known as nucleophilic substitution.
Biochemical And Physiological Effects
N-Trifluoromethylimidosulfurous difluoride reagent has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause severe skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Advantages And Limitations For Lab Experiments
N-Trifluoromethylimidosulfurous difluoride reagent has several advantages for lab experiments, including its high reactivity and ability to introduce trifluoromethyl groups into various organic compounds. However, it also has limitations, including its high cost and potential toxicity.
Future Directions
There are several future directions for the use of N-Trifluoromethylimidosulfurous difluoride reagent in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential in the synthesis of new drugs and materials. Additionally, further studies are needed to understand its biochemical and physiological effects.
Synthesis Methods
N-Trifluoromethylimidosulfurous difluoride reagent is typically synthesized by reacting sulfur tetrafluoride with trifluoromethylamine in the presence of a catalyst such as antimony pentafluoride. The resulting product is a yellow solid that is highly reactive and should be handled with care.
Scientific Research Applications
N-Trifluoromethylimidosulfurous difluoride reagent has been widely used in scientific research for the synthesis of new compounds with unique properties. It has been used in the preparation of various drugs, including antiviral and anticancer agents. Additionally, it has been used in the preparation of agrochemicals, such as herbicides and insecticides. N-Trifluoromethylimidosulfurous difluoride reagent has also been used in the synthesis of materials, such as polymers and liquid crystals.
properties
CAS RN |
1512-14-7 |
---|---|
Product Name |
N-Trifluoromethylimidosulfurous difluoride |
Molecular Formula |
CF5NS |
Molecular Weight |
153.08 g/mol |
IUPAC Name |
difluoro(trifluoromethylimino)-λ4-sulfane |
InChI |
InChI=1S/CF5NS/c2-1(3,4)7-8(5)6 |
InChI Key |
VVZLBKDAOLLASD-UHFFFAOYSA-N |
SMILES |
C(N=S(F)F)(F)(F)F |
Canonical SMILES |
C(N=S(F)F)(F)(F)F |
Other CAS RN |
1512-14-7 |
Origin of Product |
United States |
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